prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate
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Overview
Description
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azide group, a carbamate group, and an allyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azide Group: The azide group can be introduced through the reaction of a primary amine with sodium azide under suitable conditions.
Carbamate Formation: The carbamate group is formed by reacting an isocyanate with an alcohol or amine.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction involving an allyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Allyl halides, sodium azide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the carbamate group can form stable linkages with various substrates. The allyl group provides additional reactivity, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Similar structure but lacks the azide group.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains a propynyl group instead of an allyl group.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Contains a nitrophenyl group and a propynyl group.
Uniqueness
Prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate is unique due to the presence of the azide group, which allows for specific bioconjugation reactions, and the combination of carbamate and allyl groups, providing versatile reactivity for various applications.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C13H23N5O3 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
prop-2-enyl N-[(2S)-1-(3-azidopropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N5O3/c1-4-8-21-13(20)17-11(9-10(2)3)12(19)15-6-5-7-16-18-14/h4,10-11H,1,5-9H2,2-3H3,(H,15,19)(H,17,20)/t11-/m0/s1 |
InChI Key |
OBSHDJQLVOAVLY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
Canonical SMILES |
CC(C)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)OCC=C |
Origin of Product |
United States |
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